Ivalin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

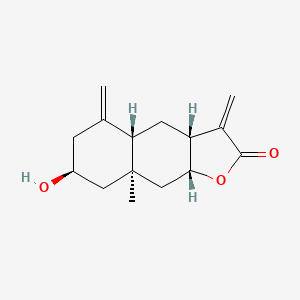

Ivalin is a eudesmane sesquiterpenoid.

Aplicaciones Científicas De Investigación

Cytotoxicity and Anticancer Properties

Ivalin has been extensively studied for its cytotoxic effects on different cancer cell lines. Research indicates that this compound exhibits significant cytotoxicity, particularly against breast cancer cells and muscle cell lines.

Breast Cancer Inhibition

A study demonstrated that this compound inhibits the proliferation, migration, and invasion of breast cancer cells by suppressing epithelial-to-mesenchymal transition (EMT). This process is crucial in cancer metastasis, and this compound's ability to enhance E-cadherin expression suggests a potential therapeutic role in preventing cancer spread .

Muscle Cell Toxicity

In vitro studies using mouse skeletal myoblasts (C2C12) and rat embryonic cardiac myocyte (H9c2) cell lines revealed that this compound induces a concentration-dependent cytotoxic response. The half-maximal effective concentrations (EC50) for C2C12 cells ranged from 2.7 to 3.3 µM, indicating that this compound is significantly more toxic than other sesquiterpene lactones tested .

Apoptosis Induction

This compound has been shown to induce mitochondria-mediated apoptosis in human hepatocellular carcinoma cells. This process involves the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death .

Microtubule Depolymerization

Another critical mechanism is its ability to disrupt microtubule dynamics. This effect can hinder cell division and contribute to the cytotoxic properties observed in cancer cells .

Comparative Toxicity Studies

This compound's toxicity has been compared with other compounds, such as parthenolide. Studies indicate that this compound is approximately 1000 times more toxic than geigerin, another sesquiterpene lactone, emphasizing its potential as a potent anticancer agent .

Summary of Key Findings

Case Studies

Case Study 1: Breast Cancer Cell Lines

- Objective : To assess the effects of this compound on EMT markers.

- Findings : Enhanced E-cadherin expression; reduced migration and invasion capabilities.

- Implications : Potential for use as an adjunct therapy in metastatic breast cancer treatment.

Case Study 2: Skeletal Muscle Cells

- Objective : To evaluate cytotoxic effects on C2C12 myoblasts.

- Findings : Significant decrease in cell viability with increasing concentrations of this compound; notable changes in desmin intermediate filaments.

- Implications : Understanding muscle-related pathologies linked to toxic exposure.

Análisis De Reacciones Químicas

Structural Features Governing Reactivity

Ivalin contains:

-

α-methylene-γ-lactone group at C-11

-

Exocyclic methylene group at C-4

These functional groups enhance electrophilicity, enabling nucleophilic addition reactions with biological thiols (e.g., glutathione) via Michael addition. The conjugated system stabilizes transition states, increasing reactivity compared to non-conjugated analogs .

Cytotoxic Reactions and Mechanisms

This compound induces cytotoxicity through:

Thiol Depletion

-

Reacts with glutathione (GSH), forming disulfide bonds via oxidation of sulfhydryl (-SH) groups .

-

EC₅₀ values in cell lines:

| Cell Line | Exposure Time | EC₅₀ (μM) |

|---|---|---|

| C2C12 myoblasts | 24 h | 2.7 |

| 48 h | 3.0 | |

| 72 h | 3.3 | |

| H9c2 myocytes | 24 h | 3.8 |

| 48 h | 4.1 | |

| 72 h | 4.5 |

Desmin Disruption

-

Causes perinuclear aggregation of desmin intermediate filaments in C2C12 myoblasts at 2.5 μM .

-

Mechanism: Thiol crosslinking or oxidative post-translational modifications impair cytoskeletal integrity .

Comparative Reactivity with Parthenolide

| Parameter | This compound | Parthenolide |

|---|---|---|

| EC₅₀ (C2C12, 48 h) | 3.0 μM | 4.7 μM |

| Key Functional Group | C-4 exocyclic methylene | α-methylene-γ-lactone |

| Desmin Aggregation | Severe at 2.5 μM | Moderate at 5 μM |

This compound’s second exocyclic methylene group at C-4 contributes to ~1.5× greater potency than parthenolide .

Propiedades

Número CAS |

5938-03-4 |

|---|---|

Fórmula molecular |

C15H20O3 |

Peso molecular |

248.32 g/mol |

Nombre IUPAC |

(3aR,4aS,7S,8aR,9aR)-7-hydroxy-8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one |

InChI |

InChI=1S/C15H20O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h10-13,16H,1-2,4-7H2,3H3/t10-,11+,12-,13+,15+/m0/s1 |

Clave InChI |

OVIILQQKQPCQTF-GGAZOKNXSA-N |

SMILES |

CC12CC(CC(=C)C1CC3C(C2)OC(=O)C3=C)O |

SMILES isomérico |

C[C@]12C[C@H](CC(=C)[C@@H]1C[C@H]3[C@@H](C2)OC(=O)C3=C)O |

SMILES canónico |

CC12CC(CC(=C)C1CC3C(C2)OC(=O)C3=C)O |

Sinónimos |

ivalin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.